REACTION_SMILES
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[CH3:1][N:2]([CH2:3][CH2:4][O:5][c:6]1[cH:7][c:8]2[c:13]([cH:14][cH:15]1)[C:12](=[N:16][OH:17])[CH2:11][CH2:10][CH2:9]2)[CH3:18].[CH3:20][CH2:21][OH:22].[ClH:19]>>[CH3:1][N:2]([CH2:3][CH2:4][O:5][c:6]1[cH:7][c:8]2[c:13]([cH:14][cH:15]1)[CH:12]([NH2:16])[CH2:11][CH2:10][CH2:9]2)[CH3:18]
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Name
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Type
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product
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Smiles
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CN(C)CCOc1ccc2c(c1)CCCC2N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |